molecular formula C8H13NS B12715149 2,4-Dimethyl-5-propylthiazole CAS No. 41981-70-8

2,4-Dimethyl-5-propylthiazole

Cat. No.: B12715149
CAS No.: 41981-70-8
M. Wt: 155.26 g/mol
InChI Key: BNONKJGVAXAEFW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-propylthiazole typically involves the reaction of appropriate aldehydes, benzil, and ammonium acetate under specific conditions. A Schiff’s base complex nickel catalyst (Ni-C) can be used to facilitate the reaction, which is often conducted under microwave-assisted conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The catalyst recovery and reuse are also crucial aspects of industrial production to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-propylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2,4-Dimethyl-5-propylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-propylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and interaction with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

  • 2,4-Dimethylthiazole
  • 5-Propylthiazole
  • 2,4,5-Trisubstituted thiazoles

Comparison: 2,4-Dimethyl-5-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activities. For instance, the presence of both methyl and propyl groups can influence its solubility, interaction with biological targets, and overall efficacy in various applications .

Properties

CAS No.

41981-70-8

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,4-dimethyl-5-propyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3

InChI Key

BNONKJGVAXAEFW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)C)C

Origin of Product

United States

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